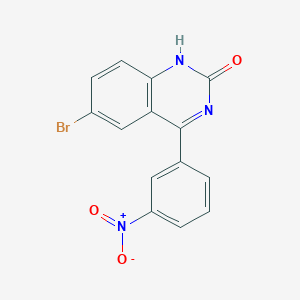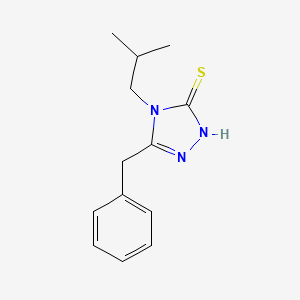
5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-chloro-3-methylphenoxy)-1-phenyl-1H-tetrazole” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . The molecule also contains a phenyl group (a ring of 6 carbon atoms, often represented as “Ph”) and a phenoxy group (a phenyl group bonded to an oxygen atom). The “4-chloro-3-methylphenoxy” part suggests a phenoxy group with a chlorine atom and a methyl group attached to the benzene ring .
Chemical Reactions Analysis
The reactivity of this compound would depend on various factors including its exact structure and the conditions under which it’s used. Tetrazole rings can participate in various reactions such as cycloadditions, and the phenoxy group might undergo reactions typical of ethers .Physical And Chemical Properties Analysis
Without specific data, we can only predict that its physical and chemical properties would be influenced by factors like its aromaticity, polarity, and the presence of functional groups like the tetrazole ring and the phenoxy group .Wissenschaftliche Forschungsanwendungen
CPT has been studied extensively for its potential applications in scientific research. It has been shown to have antitumor, anti-inflammatory, and analgesic activities. CPT has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CPT has been investigated for its potential use as a tool for studying the role of tetrazole derivatives in various biological processes.
Wirkmechanismus
The mechanism of action of CPT is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. CPT has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE activity may contribute to the potential therapeutic effects of CPT in neurological disorders.
Biochemical and Physiological Effects:
CPT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. CPT has also been shown to inhibit the activity of AChE, which may contribute to its potential therapeutic effects in neurological disorders. Additionally, CPT has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPT in lab experiments is its potential as a tool for studying the role of tetrazole derivatives in various biological processes. Additionally, CPT has been extensively studied for its potential therapeutic applications, which may make it a useful compound for drug development. However, one limitation of using CPT in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on CPT. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential of CPT as a tool for studying the role of tetrazole derivatives in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of CPT, which may lead to the development of more effective therapeutic agents. Finally, future research could also investigate the potential of CPT as an antioxidant agent in the treatment of oxidative stress-related diseases.
In conclusion, CPT is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its antitumor, anti-inflammatory, and analgesic activities, as well as its potential therapeutic applications in neurological disorders, make it a compound of interest for drug development. Further research is needed to fully understand the mechanism of action of CPT and to explore its potential as a tool for studying the role of tetrazole derivatives in various biological processes.
Synthesemethoden
The synthesis of CPT involves the reaction of 4-chloro-3-methylphenol with sodium hydride and then with phenylacetonitrile to form the intermediate compound. This intermediate compound is then reacted with sodium azide to produce CPT. The synthesis of CPT is a multi-step process that requires careful control of reaction conditions to obtain high yields of the desired product.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(4-chloro-3-methylphenoxy)-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-10-9-12(7-8-13(10)15)20-14-16-17-18-19(14)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDMEGRIQZBWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NN=NN2C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitroquinoline](/img/structure/B5874244.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5874245.png)

![1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5874255.png)
![5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5874260.png)
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)

![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)


![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)

![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)

